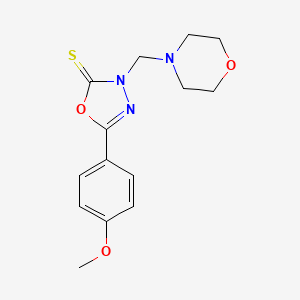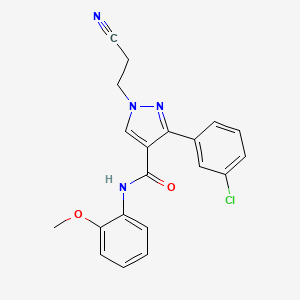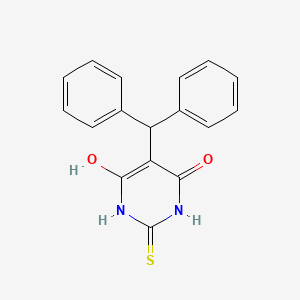
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide, also known as ISO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ISO is a member of the phthalazine family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Furthermore, this compound has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective properties. This compound has also been found to have antioxidant properties, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further research and development. However, there are also some limitations to the use of this compound in lab experiments, including its limited solubility in water, which may affect its bioavailability. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide. One potential direction is the investigation of the synergistic effects of this compound with other anticancer agents, which may enhance its anticancer activity. Another potential direction is the investigation of the potential use of this compound in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Furthermore, the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide involves a series of chemical reactions starting from the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with isoxazole-5-carbaldehyde. The final product is obtained through the reaction of the resulting phthalazine intermediate with acetic anhydride and acetic acid. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(3-isoxazolylmethyl)-2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-18(21-12-15-10-11-27-23-15)13-24-20(26)17-9-5-4-8-16(17)19(22-24)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFSEZFKVHLCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)
![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B5018983.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)
![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)

![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)